Bienvenue dans la boutique en ligne BenchChem!

2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

2,2-Dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide (CAS 1803610-73-2, CID is a synthetic small-molecule amide formed from pivalic acid and a 5-(pyrazin-2-yl)pyridin-2-amine scaffold. It features a sterically hindered tert-butyl moiety linked via an amide bond to a pyrazine-pyridine biaryl core.

Molecular Formula C14H16N4O
Molecular Weight 256.3 g/mol
CAS No. 1803610-73-2
Cat. No. B1472903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide
CAS1803610-73-2
Molecular FormulaC14H16N4O
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC=C(C=C1)C2=NC=CN=C2
InChIInChI=1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19)
InChIKeyWEEMECAIOYXDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide (CAS 1803610-73-2): Core Structural and Physicochemical Profile


2,2-Dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide (CAS 1803610-73-2, CID 91654377) is a synthetic small-molecule amide formed from pivalic acid and a 5-(pyrazin-2-yl)pyridin-2-amine scaffold. It features a sterically hindered tert-butyl moiety linked via an amide bond to a pyrazine-pyridine biaryl core [1]. With a molecular weight of 256.30 g/mol, a calculated LogP of 1.3, and a topological polar surface area of 67.8 Ų, this compound occupies a physicochemical space distinct from simpler pyridine amides, making it a privileged fragment for kinase inhibitor and NAMPT modulator design [2][3].

Why Structural Analogs Cannot Substitute for 2,2-Dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide in Targeted Synthesis


Generic pyridine amides, such as N-(pyridin-2-yl)pivalamide or simple acetamide derivatives, lack the critical pyrazine substituent at the 5-position of the pyridine ring, which substantially alters hydrogen-bonding capability and electronic distribution due to the additional nitrogen atom [1]. This specific pyrazine-pyridine biaryl motif is essential for engaging kinase hinge regions and NAMPT active sites, as demonstrated in fragment-based drug design campaigns where subtle changes in heteroaryl composition led to >10-fold shifts in binding affinity [2]. Substituting with a compound missing the pyrazine ring or having a different amide tail would deoptimize the lead series, wasting synthesis resources and yielding false-negative SAR conclusions.

Evidence-Based Differentiation of 2,2-Dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide for Procurement Decisions


Enhanced Hydrogen-Bond Acceptor Capacity vs. Standard Phenyl or Pyridyl Analogs

The compound contains 4 hydrogen-bond acceptor (HBA) atoms (two pyridine N, two pyrazine N), compared to 3 HBA atoms in the analogous 5-phenyl-pyridin-2-yl pivalamide or 2 HBA in a simple 2-pivalamidopyridine. This increased HBA count translates into a higher topological polar surface area (TPSA) of 67.8 Ų, versus an estimated 54 Ų for the phenyl analog [1][2]. In biochemical fragment screens, an increase in TPSA of approximately 13-14 Ų correlates with improved solubility and modified binding-site residence time for amide-based NAMPT inhibitors [3].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Steric Bulk and Conformational Restriction Differentiate the tert-Butyl Amide from Flexible Alkyl Chains

The pivalamide (tert-butyl amide) group in the target compound introduces a quaternary carbon adjacent to the carbonyl, resulting in limited rotational freedom and a calculated TPSA of 67.8 Ų while maintaining a moderate LogP of 1.3 [1]. In contrast, the n-butyl amide analog (N-[5-(pyrazin-2-yl)pyridin-2-yl]butanamide) would exhibit a TPSA of approximately 67.8 Ų but a LogP of roughly 1.8–2.0, increasing lipophilicity without steric bulk [2]. Fragment-based SAR studies indicate that replacing a flexible alkyl chain with a tert-butyl group in 3-aminopyridine-derived NAMPT inhibitors improved ligand efficiency by 0.15 kcal/mol per heavy atom through entropic stabilization [3].

Kinase Inhibitor Design Selectivity Optimization Conformational Analysis

Purity Specification and ISO-Certified Synthesis for Reproducible SAR vs. Uncharacterized In-House Batches

Commercially sourced 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide is offered at a certified purity of ≥97% (NLT 97%) and produced under ISO quality systems, ensuring batch-to-batch consistency for sensitive enzymatic assays . In contrast, typical in-house synthesized batches of bespoke biaryl amides often exhibit purities ranging from 85% to 92% and lack comprehensive QC documentation [1]. A difference of just 5% in purity can introduce confounding bioactivity data in NAMPT TR-FRET assays, where nonspecific inhibition from impurities can shift IC50 values by >2-fold [2].

Chemical Procurement Quality Control Medicinal Chemistry Reproducibility

Optimal Deployment Scenarios for 2,2-Dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide in Drug Discovery


Kinase Hinge-Binder Fragment Library Construction

Medchem teams building targeted kinase fragment libraries should prioritize this compound as a Type I hinge-binding motif. Its 4 HBA atoms and precisely positioned pyrazine N4 atom enable a bidentate hydrogen-bond interaction with the backbone NH and carbonyl of the hinge residue, as validated in co-crystal structures of related 3-aminopyridine amides [1]. The sterically hindered pivalamide caps the solvent-exposed region, minimizing entropic penalties upon binding.

NAMPT Inhibitor Lead Optimization Starting Point

For groups pursuing NAMPT as an oncology target, this fragment serves as a structurally distinct alternative to FK866-based chemotypes. Fragment-based design studies have shown that 3-aminopyridine amides can achieve IC50 values below 100 nM after optimization, and the presence of the pyrazine ring in the target compound offers an additional vector for potency enhancement via substitution [2]. The commercial availability at high purity enables rapid hit expansion without the need for custom synthesis.

Selectivity Profiling via Physicochemical Property Fine-Tuning

The moderate LogP of 1.3 and TPSA of 67.8 Ų position this compound within the optimal CNS drug space (CNS MPO score >4.5), making it a valuable core for developing brain-penetrant kinase inhibitors [3]. Teams can procure this compound to synthesize focused libraries aimed at reducing hERG and CYP liabilities while maintaining target engagement, as the low lipophilicity inherently mitigates off-target binding risks.

Reproducible In Vitro Pharmacology Reference Standard

Owing to its ISO-certified synthesis and ≥97% purity, this compound can serve as a reliable negative control or reference standard in TR-FRET-based NAMPT activation/inhibition assays, where batch variability is a known source of inter-lab inconsistency . Using a commercially standardized lot reduces the need for extensive in-house re-purification and analytical re-characterization.

Quote Request

Request a Quote for 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.